
Hexyl(triphenyl)phosphanium;hydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl(triphenyl)phosphanium;hydroiodide is an organophosphorus compound that features a hexyl group attached to a triphenylphosphine moiety, with a hydroiodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexyl(triphenyl)phosphanium;hydroiodide typically involves the reaction of triphenylphosphine with hexyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is often performed in an inert atmosphere to avoid oxidation. The general reaction scheme is as follows:
P(C6H5)3+C6H13I→[C6H13P(C6H5)3]+I−
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl(triphenyl)phosphanium;hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form Hexyl(triphenyl)phosphine oxide.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding phosphine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Oxidation: Hexyl(triphenyl)phosphine oxide.
Substitution: Various substituted phosphonium salts.
Reduction: Hexyl(triphenyl)phosphine.
Wissenschaftliche Forschungsanwendungen
Hexyl(triphenyl)phosphanium;hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound has been studied for its potential use in targeting specific biological pathways due to its ability to interact with cellular components.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of various organophosphorus compounds that have applications in materials science and catalysis.
Wirkmechanismus
The mechanism of action of Hexyl(triphenyl)phosphanium;hydroiodide involves its interaction with cellular components, leading to the disruption of normal cellular functions. The compound can target specific enzymes and proteins, leading to the inhibition of key metabolic pathways. In cancer cells, it induces apoptosis by activating caspases and other pro-apoptotic factors.
Vergleich Mit ähnlichen Verbindungen
Hexyl(triphenyl)phosphanium;hydroiodide can be compared with other similar compounds such as:
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Hexylphosphine: Another organophosphorus compound with a hexyl group.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
Uniqueness: this compound is unique due to its combination of a hexyl group and a triphenylphosphine moiety, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H29IP+ |
|---|---|
Molekulargewicht |
475.4 g/mol |
IUPAC-Name |
hexyl(triphenyl)phosphanium;hydroiodide |
InChI |
InChI=1S/C24H28P.HI/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1; |
InChI-Schlüssel |
NSQDXDMFAYCVFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


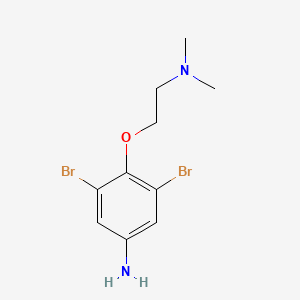
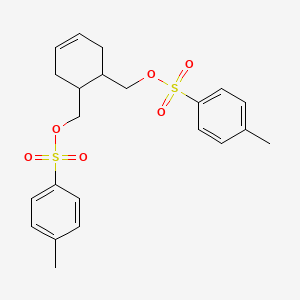

![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)
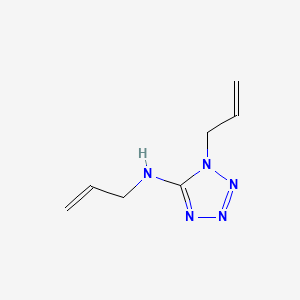
![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
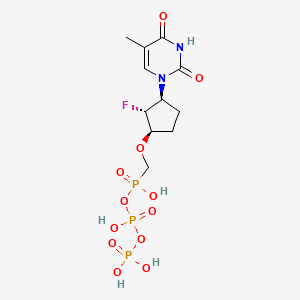
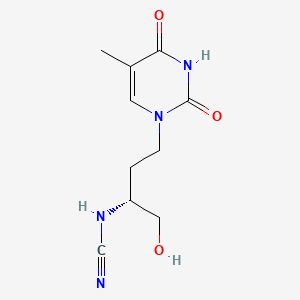
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)
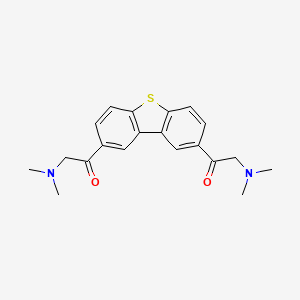


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)

